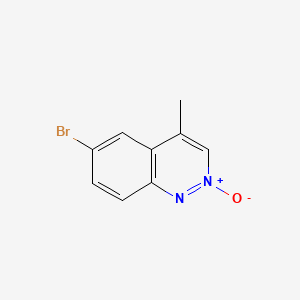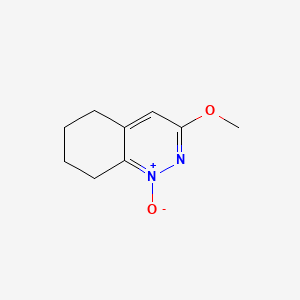
n-ButylaMine-ND2 DCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylamine-ND2 DCl is a chemical compound that is commonly used in various fields such as medical research, environmental research, and industrial research. It is a derivative of n-butylamine, which is a primary amine used in the production of various chemicals.
Preparation Methods
The preparation of n-butylamine involves mixing n-butanol, ammonia, and hydrogen in a mole ratio of 1: (2-7): (3-7), reacting at 160-220°C under the pressure of 0.3-0.8 MPa at the air speed of 0.15-0.6 h^-1 under the action of a catalyst . This method has the technical advantages of mild reaction conditions, high yield, and low cost. Industrial production methods often involve the reaction of ammonia and alcohols over alumina .
Chemical Reactions Analysis
n-Butylamine-ND2 DCl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Condensation: It can condense with carbonyl compounds to form imines and other derivatives.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. Major products formed from these reactions include substituted amines, imines, and other nitrogen-containing compounds .
Scientific Research Applications
n-Butylamine-ND2 DCl is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of rubber, plastics, and other materials.
Mechanism of Action
The mechanism of action of n-Butylamine-ND2 DCl involves its interaction with various molecular targets and pathways. It can form complexes with metal ions and undergoes typical amine reactions such as alkylation, acylation, and condensation . These interactions can affect enzyme activity, protein function, and other biological processes.
Comparison with Similar Compounds
n-Butylamine-ND2 DCl can be compared with other similar compounds such as:
- sec-Butylamine
- tert-Butylamine
- Isobutylamine
These compounds share similar chemical properties but differ in their molecular structure and reactivity. This compound is unique due to its specific isotopic labeling and its applications in stable isotope research .
Properties
CAS No. |
156235-87-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
0 |
Synonyms |
n-ButylaMine-ND2 DCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
